molecular formula C8F18S3 B12063141 Di(tert-butyl) trisulfide, perfluoro-

Di(tert-butyl) trisulfide, perfluoro-

Cat. No.: B12063141
M. Wt: 534.3 g/mol
InChI Key: IWJREBWESWBLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(tert-butyl) trisulfide, perfluoro- is a unique organosulfur compound characterized by the presence of three sulfur atoms and multiple fluorine atoms. Its chemical formula is C8F18S3, indicating the presence of eight carbon atoms, eighteen fluorine atoms, and three sulfur atoms . This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tert-butyl) trisulfide, perfluoro- typically involves the reaction of tert-butyl thiol with sulfur and a fluorinating agent. One common method includes the following steps:

    Reaction of tert-butyl thiol with sulfur: This step forms di(tert-butyl) disulfide.

    Fluorination: The disulfide is then treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or a similar reagent under controlled conditions to introduce the fluorine atoms.

The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of Di(tert-butyl) trisulfide, perfluoro- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling of reagents: Using large quantities of tert-butyl thiol and sulfur.

    Controlled fluorination: Employing industrial fluorinating agents and reactors designed to handle the exothermic nature of the fluorination reaction.

    Purification: The final product is purified using distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Di(tert-butyl) trisulfide, perfluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), peracids.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Halogenated derivatives, functionalized organosulfur compounds.

Scientific Research Applications

Di(tert-butyl) trisulfide, perfluoro- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, especially in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including lubricants, surfactants, and polymers.

Mechanism of Action

The mechanism by which Di(tert-butyl) trisulfide, perfluoro- exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Di(tert-butyl) disulfide: Lacks the additional sulfur atom and fluorine atoms, making it less reactive.

    Perfluorooctane sulfonyl fluoride: Contains fluorine and sulfur but differs in structure and reactivity.

Uniqueness

Di(tert-butyl) trisulfide, perfluoro- is unique due to its combination of tert-butyl groups, multiple sulfur atoms, and extensive fluorination. This structure imparts high stability, reactivity, and potential for diverse applications, distinguishing it from other organosulfur compounds.

Properties

Molecular Formula

C8F18S3

Molecular Weight

534.3 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]trisulfanyl]-2-(trifluoromethyl)propane

InChI

InChI=1S/C8F18S3/c9-3(10,11)1(4(12,13)14,5(15,16)17)27-29-28-2(6(18,19)20,7(21,22)23)8(24,25)26

InChI Key

IWJREBWESWBLJL-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.